![molecular formula C19H16N6O2 B2541116 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 892476-76-5](/img/structure/B2541116.png)
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with a structure that suggests potential utility in a variety of chemical and biological contexts. This compound combines the distinctive properties of the triazolo and pyrimidinone cores, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide typically involves the construction of its triazolo and pyrimidinone frameworks through multistep organic reactions:
Formation of the Pyrimidinone Core: : This can be synthesized through the condensation of appropriate starting materials, often involving amines and carbonyl compounds under catalytic or non-catalytic conditions.
Introduction of the Triazolo Ring: : The construction of the triazole ring may involve cyclization reactions that use azide and alkyne derivatives in the presence of copper catalysts (click chemistry).
Final Assembly: : The coupling of the triazolo and pyrimidinone components usually proceeds via amidation reactions using acylating agents under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the synthesis process would be scaled up, focusing on:
Cost-Effective Starting Materials: : Using cheaper and readily available raw materials.
Optimized Reaction Conditions: : Ensuring reactions are performed under conditions that maximize yield and purity, such as specific solvents, temperature, and pressure controls.
Automation: : Utilizing automated systems for mixing, heating, and reaction monitoring to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation reactions, especially at the phenyl or methyl groups, using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions could target the triazole or pyrimidinone rings, often employing reagents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions may occur at the aryl groups, facilitated by halogenation followed by substitution.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts for substitutions: : Palladium, copper catalysts.
Major Products Formed
Oxidation: : Formation of carboxylic acids or quinones from phenyl or methyl groups.
Reduction: : Alcohols or amines from the reduction of the rings.
Substitution: : Various substituted aryl derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as an intermediate for synthesizing more complex molecules or as a ligand in coordination chemistry due to its unique structural features.
Biology
In biological research, it could act as a probe for studying enzyme activity or receptor binding, leveraging its potential bioactivity.
Medicine
The compound may serve as a lead molecule in drug development, particularly for designing inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
Industrial applications could include its use in developing advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide exerts its effects may involve binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these proteins, thereby influencing biochemical pathways. The precise pathways and molecular targets would depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
7-oxo-3-phenyltriazolopyrimidine derivatives
N-arylacetamide derivatives
Each of these compounds may share structural motifs with 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide but differ in specific substituents or ring configurations.
Uniqueness
What sets this compound apart is the combined presence of the triazolo and pyrimidinone rings with the N-(p-tolyl)acetamide group. This combination endows it with unique chemical and possibly biological properties that are distinct from other similar compounds.
There you have it! From synthesis to applications, this compound offers a lot of intriguing possibilities. Hope you find this insightful.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-13-7-9-14(10-8-13)21-16(26)11-24-12-20-18-17(19(24)27)22-23-25(18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGMBVJARFBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
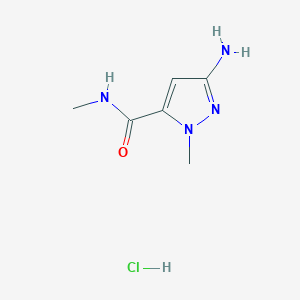
![3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID](/img/structure/B2541034.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)
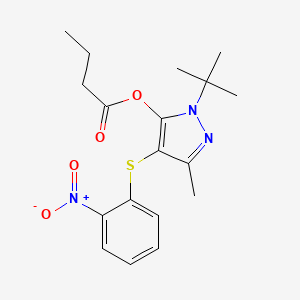
![1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2541039.png)
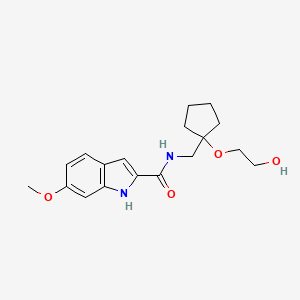
![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)
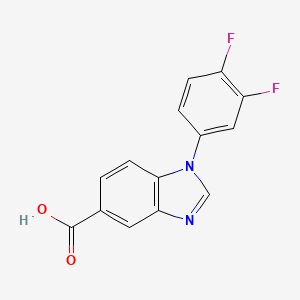
![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)
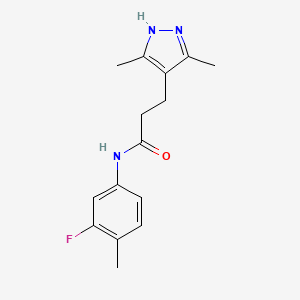
![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)

